2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol . This compound is known for its versatility and reactivity, making it a valuable reagent in various scientific experiments and industrial applications.
Preparation Methods
The synthesis of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3-difluoro-5-nitrobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the formation of the desired sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H2) for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent reagent for substitution reactions . The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Similar compounds to 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride include:
2,3-Difluoro-4-nitrobenzene-1-sulfonyl chloride: Similar in structure but with a different position of the nitro group.
2,4-Difluoro-5-nitrobenzene-1-sulfonyl chloride: Another positional isomer with different reactivity.
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride: Contains chlorine atoms instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
2,3-difluoro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQNTSWZCZJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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